

Davelizomib for Preclinical Combination Therapy Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: *Davelizomib*

Cat. No.: *B12390117*

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Introduction

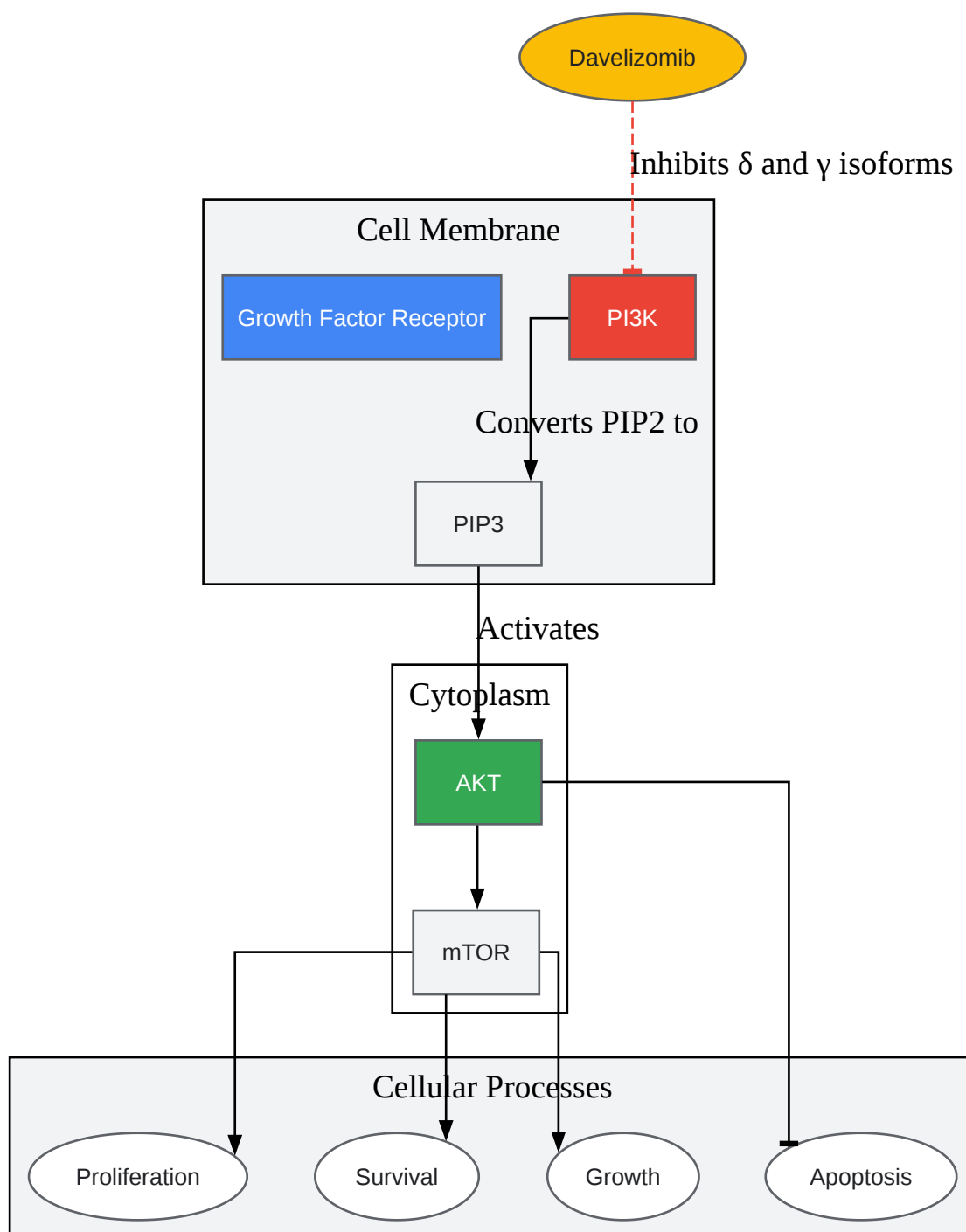
Davelizomib (formerly known as Duvelisib or IPI-145) is a first-in-class oral dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K).[1][2] The PI3K signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers, particularly hematologic malignancies.[1][3][4] By targeting both PI3K- δ and PI3K- γ , **Davelizomib** not only directly inhibits the growth of malignant B-cells and T-cells but also modulates the tumor microenvironment, making it a promising agent for combination therapies.[2][5]

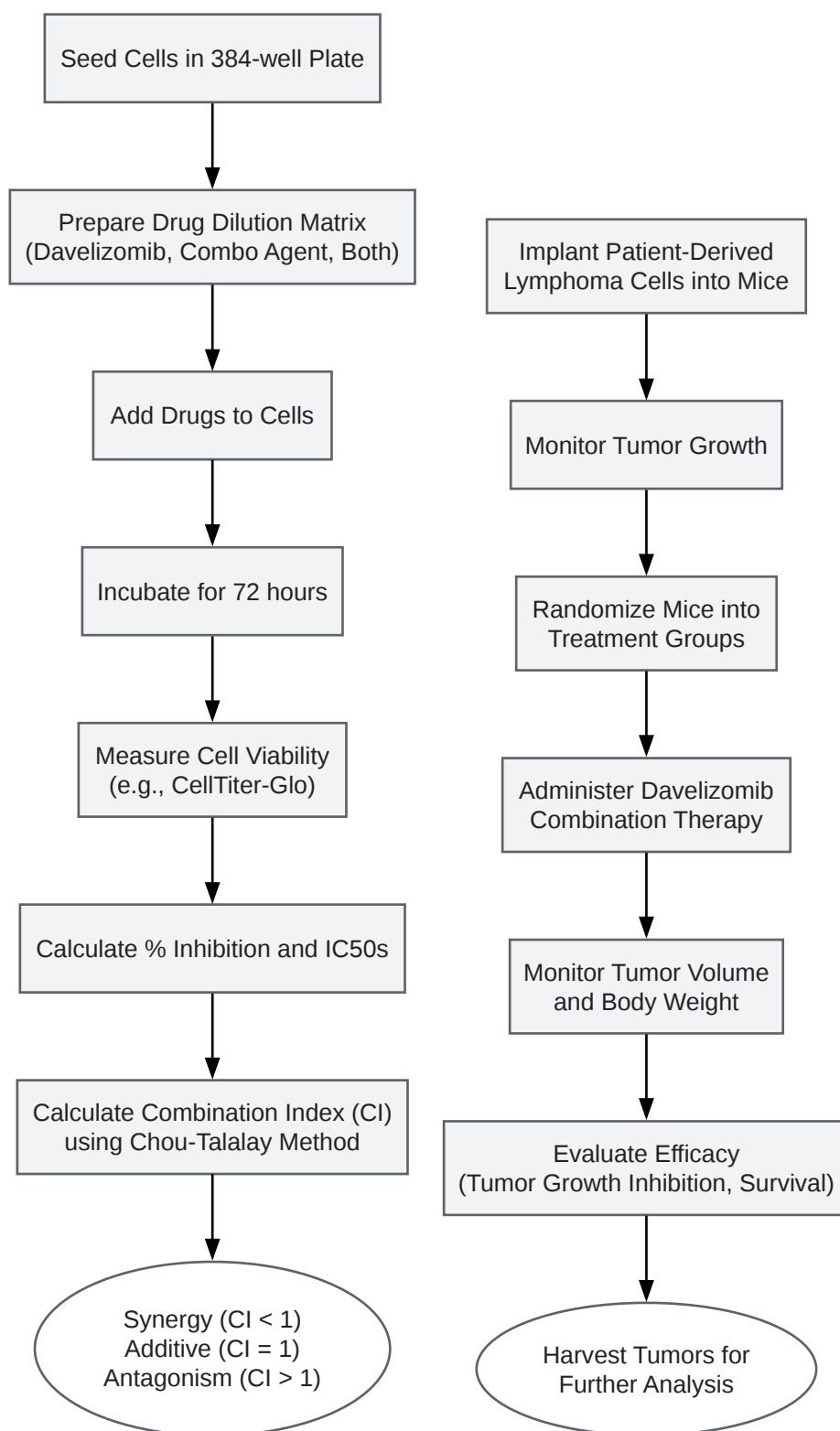
These application notes provide a summary of preclinical data and detailed protocols for evaluating **Davelizomib** in combination with other anti-cancer agents. The information is intended to guide researchers in designing and executing preclinical studies to explore synergistic anti-tumor activity.

Mechanism of Action: Dual Inhibition of PI3K- δ and PI3K- γ

Davelizomib exerts its anti-cancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway.[4] Upon activation by growth factors or cytokines, PI3K phosphorylates phosphatidylinositol

4,5-bisphosphate (PIP₂) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP₃).^[6] PIP₃ acts as a second messenger, recruiting and activating downstream effectors such as AKT. Activated AKT, in turn, phosphorylates a multitude of substrates that promote cell survival, proliferation, and growth while inhibiting apoptosis.^{[1][4]} **Davelizomib**'s dual inhibition of the δ and γ isoforms of PI3K leads to a potent blockade of this pathway in hematologic cancer cells.





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